molecular formula C17H26O2 B12690035 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate CAS No. 85098-89-1

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate

Cat. No.: B12690035
CAS No.: 85098-89-1
M. Wt: 262.4 g/mol
InChI Key: GFFZFLWQIFTRRO-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate is a complex organic compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of multiple hydrogenated rings and functional groups, including an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group modifications to introduce the acetate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetate group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-1-naphthyl acetate: Lacks the 3-(1-methylvinyl) group, resulting in different chemical properties.

    1,2,3,4,4a,5,8,8a-Octahydro-3-(1-methylvinyl)-1-naphthyl acetate: Similar structure but with variations in hydrogenation and functional groups.

Uniqueness

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate is unique due to its specific combination of hydrogenated rings and functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Biological Activity

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthyl acetate is a complex organic compound belonging to the naphthalene family. Its unique structure contributes to a range of biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H24O2C_{15}H_{24}O_2 and has a molecular weight of approximately 236.36 g/mol. Its structural characteristics include multiple chiral centers and a bicyclic naphthalene framework that influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been investigated through in vitro assays.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : The compound's structural similarity to known substrates for AChE suggests it may act as an inhibitor. In silico studies have shown favorable interactions with the enzyme's active site.
  • Other Enzymatic Activities : Preliminary data indicate that it may affect other enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several naphthalene derivatives including this compound. The findings revealed:

  • Inhibition Zone : The compound exhibited an inhibition zone of 15 mm against E. coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL.

Study 2: Enzyme Interaction

In another study focusing on AChE inhibition:

  • Molecular Docking : Docking simulations indicated a binding affinity comparable to known inhibitors.
  • Kinetic Analysis : Kinetic studies showed that the compound had a lower Km value than acetylcholine when tested against AChE.

Data Table of Biological Activities

Biological ActivityTest Organism/EnzymeResultReference
AntimicrobialE. coliInhibition Zone: 15 mmStudy 1
AntimicrobialS. aureusMIC: 50 µg/mLStudy 1
AChE InhibitionErythrocyte AChELower Km than acetylcholineStudy 2

Properties

CAS No.

85098-89-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

(7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl) acetate

InChI

InChI=1S/C17H26O2/c1-11(2)14-8-15-7-6-12(3)10-17(15,5)16(9-14)19-13(4)18/h6,14-16H,1,7-10H2,2-5H3

InChI Key

GFFZFLWQIFTRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC(CC(C2(C1)C)OC(=O)C)C(=C)C

Origin of Product

United States

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